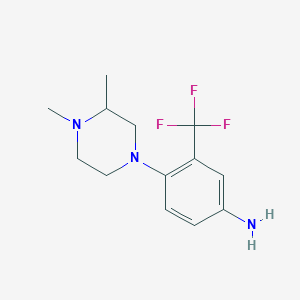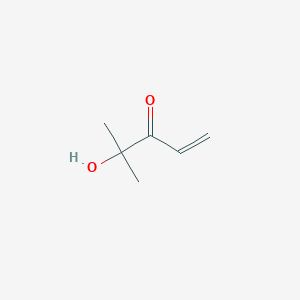
4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- is a complex organic compound belonging to the amide family. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound is notable for its unique structure, which includes multiple methyl groups and a methylene group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- typically involves the reaction of appropriate amines with carboxylic acids or their derivatives. One common method is the reaction of 4-hydroxy-3,4-dimethyl-2-methylene pentanoic acid with N,N-bis(1-methylethyl)amine under dehydrating conditions to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts and controlled reaction environments to ensure high yield and purity. Techniques such as distillation and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Pentanamide: A simpler amide with fewer functional groups.
4-Hydroxy-3,4-dimethyl-2-methylene pentanoic acid: The precursor acid used in the synthesis of the compound.
N,N-bis(1-methylethyl)amine: The amine component used in the synthesis.
Uniqueness
Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
81011-47-4 |
|---|---|
Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide |
InChI |
InChI=1S/C14H27NO2/c1-9(2)15(10(3)4)13(16)11(5)12(6)14(7,8)17/h9-10,12,17H,5H2,1-4,6-8H3 |
InChI Key |
NICNDBDVWHXCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=C)C(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


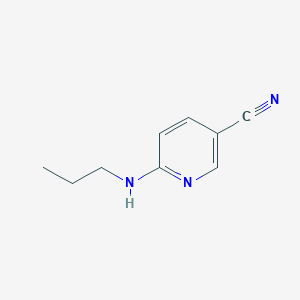
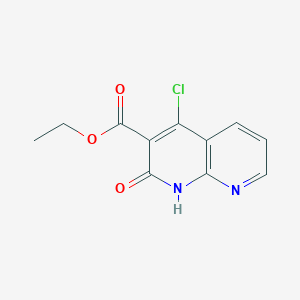
![4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate](/img/structure/B13988397.png)
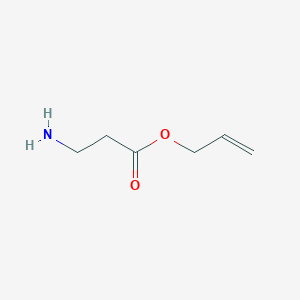
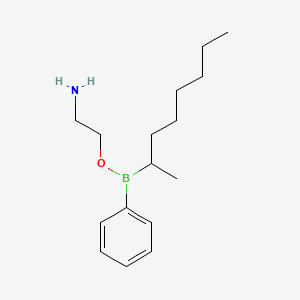
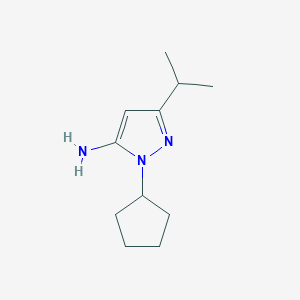


![4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline](/img/structure/B13988426.png)
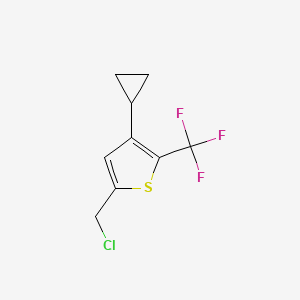
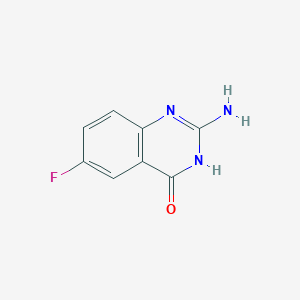
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide](/img/structure/B13988444.png)
